molecular formula C22H18N4OS B12034105 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-90-2

4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034105
CAS No.: 478255-90-2
M. Wt: 386.5 g/mol
InChI Key: CAGCNNPRYJAHEU-HZHRSRAPSA-N
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Description

4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate benzaldehyde derivatives with triazole precursors. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenoxy and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((3-Phenoxybenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Phenoxybenzylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((3-Phenoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with enhanced performance.

Properties

CAS No.

478255-90-2

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4OS/c1-16-7-5-9-18(13-16)21-24-25-22(28)26(21)23-15-17-8-6-12-20(14-17)27-19-10-3-2-4-11-19/h2-15H,1H3,(H,25,28)/b23-15+

InChI Key

CAGCNNPRYJAHEU-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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